

GS-7682: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: GS-7682

Cat. No.: B15567376

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This document provides an in-depth technical overview of the discovery and synthesis of **GS-7682**, a novel investigational antiviral agent. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's development, mechanism of action, and chemical synthesis.

Introduction and Discovery

GS-7682 is a phosphoramidate prodrug of a 4'-cyano-modified C-nucleoside, GS-646089. Its discovery stemmed from a research program focused on identifying potent inhibitors of respiratory syncytial virus (RSV). **GS-7682** was designed to efficiently deliver the active nucleoside monophosphate into target cells, which is then converted to the active triphosphate metabolite. This active form, GS-646939 (the triphosphate of GS-646089), acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.

The discovery process involved the synthesis and evaluation of a series of 4'-substituted C-ribonucleoside analogs. The introduction of a cyano group at the 4' position of the ribose sugar was found to be crucial for potent antiviral activity and selectivity against host polymerases. Further optimization of the prodrug moiety, specifically the combination of a 5'-methyl [(S)-hydroxy(phenoxy)phosphoryl]-l-alaninate group with 2',3'-diisobutyrate promoieties, resulted in **GS-7682**, which demonstrated high levels of intracellular triphosphate formation in vitro and in vivo.^{[1][2][3]}

Antiviral Activity

GS-7682 has demonstrated broad-spectrum antiviral activity against several respiratory viruses. The following tables summarize its in vitro efficacy (EC50 values) against various viral strains in different cell lines.

Table 1: Antiviral Activity of **GS-7682** against Pneumoviruses

Virus	Cell Line	EC50 (nM)
RSV A2	HEp-2	3 - 46
Human Metapneumovirus (hMPV)	-	210

Data sourced from multiple studies, variations in EC50 values may be attributed to different assay conditions.[\[1\]](#)[\[2\]](#)

Table 2: Antiviral Activity of **GS-7682** against Picornaviruses

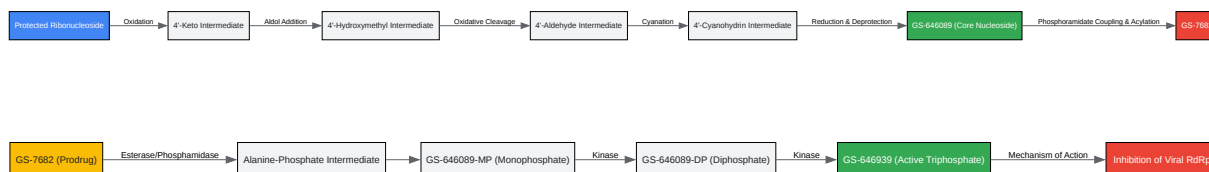
Virus	Cell Line	EC50 (nM)
Human Rhinovirus (HRV)	-	54 - 61
Enterovirus (EV)	-	83 - 90

Data sourced from multiple studies, variations in EC50 values may be attributed to different assay conditions.

Synthesis Pathway

The synthesis of **GS-7682** begins with a previously described ribonucleoside. The key strategic step involves the introduction of the 4'-cyano modification. A detailed, multi-step synthesis is employed to construct the final phosphoramidate prodrug.

Below is a DOT language script that visualizes the generalized synthesis pathway of **GS-7682**.



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References

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